molecular formula C20H29NO4 B1324816 Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate CAS No. 898770-87-1

Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate

Cat. No. B1324816
M. Wt: 347.4 g/mol
InChI Key: HVOPWQLICYDJSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate is C20H29NO4 . The average mass is 347.449 Da and the monoisotopic mass is 347.209656 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate and its derivatives are synthesized through various chemical reactions, providing a pathway for the development of novel compounds. Notably, water-mediated three-component Wittig–SNAr reactions have been employed to synthesize such compounds, which serve as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015). Additionally, compounds like 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin have been studied for their spontaneous binding to 2′-deoxyguanosine, a crucial aspect in understanding their potential as topoisomerase I inhibitors (Naumczuk et al., 2016).

Potential in Cancer Research

  • Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate derivatives have been explored for their antiproliferative activity, especially in cancer research. For instance, specific derivatives have demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015). This highlights the compound's potential utility in developing new anticancer agents.

Applications in Organic Synthesis

  • Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate is also a key component in the synthesis of various organic compounds. For example, its derivatives have been used in the preparation of novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which are potential anticancer agents (Facchinetti et al., 2015).

Formation of Complexes and Their Analysis

  • The compound and its analogs are utilized in the study of supramolecular inclusion complexes. One research focused on the structures of 7-[2-(morpholin-4-yl)ethyl]-3-(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonane and its complexes with cyclodextrins, investigated using NMR spectroscopy (Seilkhanov et al., 2015).

properties

IUPAC Name

ethyl 7-[4-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-2-25-20(23)7-5-3-4-6-19(22)18-10-8-17(9-11-18)16-21-12-14-24-15-13-21/h8-11H,2-7,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOPWQLICYDJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642669
Record name Ethyl 7-{4-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate

CAS RN

898770-87-1
Record name Ethyl 4-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{4-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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